molecular formula C17H14ClFN2O2 B2567277 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide CAS No. 896361-78-7

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B2567277
CAS No.: 896361-78-7
M. Wt: 332.76
InChI Key: LJODHTUTKGEVSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide is a synthetic organic compound designed for pharmaceutical and chemical biology research. Its structure incorporates a benzamide moiety linked to a 5-oxopyrrolidine ring, a scaffold of significant interest in medicinal chemistry. The pyrrolidine ring is a privileged saturated structure in drug discovery, valued for its sp3-hybridization and ability to influence the three-dimensional shape and stereochemistry of a molecule, which can enhance selectivity for biological targets and improve physicochemical properties . The specific substitution pattern on the benzamide ring with chloro and fluoro groups is a common strategy in lead optimization to modulate electronic properties, lipophilicity, and binding interactions. The N-phenyl substituent on the pyrrolidinone ring further expands the potential for target engagement and diversity. Compounds featuring similar benzamide-pyrrolidine architectures have been investigated for a range of biological activities in pre-clinical research, including as inhibitors of histone deacetylases (HDAC) for oncology research and as modulators of viral capsid assembly . This makes this compound a versatile building block or chemical probe for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and mechanisms of action. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c18-13-7-4-8-14(19)16(13)17(23)20-11-9-15(22)21(10-11)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJODHTUTKGEVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring through a cyclization reaction.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the pyrrolidinone ring with the substituted benzamide under specific reaction conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield and purity. These methods often involve continuous flow reactions and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, which can lead to various biological effects. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Core Structural Analogues

The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and core motifs:

Compound Name / CAS No. Core Structure Substituents on Benzamide/Pyrimidine Pyrrolidinone/Pyrrole Modifications Key Synthesis Steps Yield (%)
Target compound Benzamide 2-Cl, 6-F 5-oxo-1-phenylpyrrolidin-3-yl Likely amide coupling N/A
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine Pyrimidine-5-carboxamide None (pyrimidine core) 5-oxo-1-phenylpyrrolidin-3-yl Claisen condensation, cyclization 50–65
923112-79-2 Benzamide 2-F, 2-methoxy 4-oxo-2-phenylchromen-6-yl N/A N/A
923211-76-1 Benzamide 4-Cl, 2-methylphenyl 4-oxo-2-methylphenylchromen-6-yl N/A N/A

Structural Insights :

  • Pyrimidine vs. Benzamide Core : Pyrimidine derivatives (e.g., ) exhibit higher synthetic yields (50–65%) due to established cyclization protocols , whereas benzamide analogues (e.g., target compound) may require coupling reactions with variable efficiency.
  • Substituent Effects : The target compound’s 2-Cl,6-F substitution contrasts with electron-donating groups (e.g., methoxy in 923112-79-2) in other benzamides. Chloro and fluoro groups enhance lipophilicity and may improve blood-brain barrier penetration compared to polar substituents .
  • Pyrrolidinone vs.

Key Challenges :

  • Introducing electron-withdrawing groups (Cl, F) on the benzamide ring may complicate coupling reactions due to reduced nucleophilicity of the amine intermediate.
  • Pyrrolidinone stability under acidic/basic conditions must be optimized during synthesis .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, insights from analogues suggest:

  • The target compound’s benzamide group may shift selectivity toward proteases or nuclear receptors.
  • Physicochemical Properties: The 2-Cl,6-F substituents likely increase logP (~3.5 estimated) compared to methoxy-substituted analogues (e.g., 923112-79-2, logP ~2.8), enhancing membrane permeability. The pyrrolidinone ring’s ketone oxygen may serve as a hydrogen-bond acceptor, critical for target engagement .
  • Metabolic Stability : Halogenated benzamides generally exhibit slower hepatic clearance than methoxy- or methyl-substituted derivatives, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.